Cas no 919289-30-8 (Rubrisandrin A)

Rubrisandrin Aは、Streptomyces属の放線菌が産生する天然のアントラキノン系化合物です。この化合物は、特異的な化学構造(C25H28O6)を持ち、強力な抗酸化作用と抗炎症活性を示すことが特徴です。in vitro試験では、活性酸素種(ROS)の除去能が確認されており、細胞保護効果が期待されています。また、選択的なチロシンキナーゼ阻害作用を有し、創薬リード化合物としての可能性が研究されています。高い生体適合性と安定性を兼ね備えており、医薬品開発や化粧品原料としての応用が注目されています。

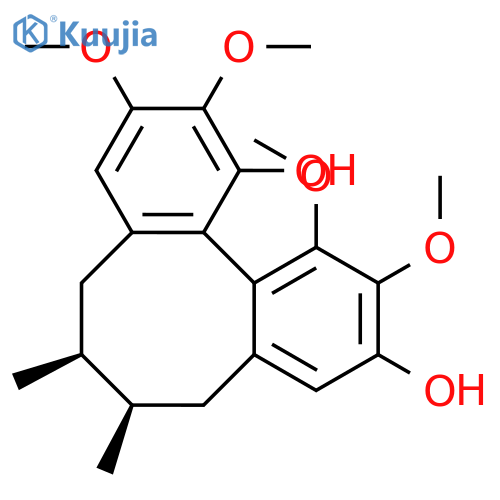

Rubrisandrin A structure

商品名:Rubrisandrin A

Rubrisandrin A 化学的及び物理的性質

名前と識別子

-

- Rubrisandrin A

- RUBRISANDRIN A1B

- (9S,10R)-4,5,15,16-tetramethoxy-9,10-dimethyltricyclo[10.4.0.02,7]hexadeca-1(16),2,4,6,12,14-hexaene-3,14-diol

- FS-7635

- CHEMBL1080600

- AKOS040734095

- 919289-30-8

- Arisanschinin G

- CHEBI:66320

- Q27134865

- 4,5,15,16-tetramethoxy-9,10-dimethyltricyclo[10.4.0.0(2),?]hexadeca-1(12),2(7),3,5,13,15-hexaene-3,14-diol

- ULB28930

-

- インチ: InChI=1S/C22H28O6/c1-11-7-13-9-15(23)20(26-4)22(28-6)18(13)17-14(8-12(11)2)10-16(25-3)21(27-5)19(17)24/h9-12,23-24H,7-8H2,1-6H3

- InChIKey: YTAKUZMOQQARQX-UHFFFAOYSA-N

- ほほえんだ: CC1CC2=CC(=C(C(=C2C3=C(C(=C(C=C3CC1C)OC)OC)O)OC)OC)O

計算された属性

- せいみつぶんしりょう: 388.18858861g/mol

- どういたいしつりょう: 388.18858861g/mol

- 同位体原子数: 0

- 水素結合ドナー数: 2

- 水素結合受容体数: 6

- 重原子数: 28

- 回転可能化学結合数: 4

- 複雑さ: 501

- 共有結合ユニット数: 1

- 原子立体中心数の決定: 2

- 不確定原子立体中心数: 0

- 化学結合立体中心数の決定: 0

- 不確定化学結合立体中心数: 0

- トポロジー分子極性表面積: 77.4Ų

- 疎水性パラメータ計算基準値(XlogP): 4.6

じっけんとくせい

- 色と性状: Cryst.

Rubrisandrin A 価格詳細 >>

| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |

|---|---|---|---|---|---|---|---|---|

| SHANG HAI JI ZHI SHENG HUA Technology Co., Ltd. | R53220-5mg |

Rubrisandrin A |

919289-30-8 | 5mg |

¥3138.0 | 2021-09-08 |

Rubrisandrin A 関連文献

-

Rania S. Seoudi,Annette Dowd,Brian J. Smith,Adam Mechler Phys. Chem. Chem. Phys., 2016,18, 11467-11473

-

Shailesh Nagarkar,Taco Nicolai,Christophe Chassenieux,Ashish Lele Phys. Chem. Chem. Phys., 2010,12, 3834-3844

-

N. Nakagawa,E. J. Derrah,M. Schelwies,F. Rominger,O. Trapp Dalton Trans., 2016,45, 6856-6865

-

4. Structural dynamics effects on the ultrafast chemical bond cleavage of a photodissociation reaction†María E. Corrales,Garikoitz Balerdi,Rebeca de Nalda,Luis Bañares,Ahmed H. Zewail Phys. Chem. Chem. Phys., 2014,16, 8812-8818

-

Megan H. J. Oh,Darcy J. Gentleman,Gregory D. Scholes Phys. Chem. Chem. Phys., 2006,8, 5079-5085

919289-30-8 (Rubrisandrin A) 関連製品

- 527674-00-6(2-(1-Methyl-4-piperidinyl)azepane)

- 1806937-58-5(Ethyl 6-chloro-3-(difluoromethyl)-2-methoxypyridine-4-acetate)

- 52287-46-4(quinoline-2,4-dicarbaldehyde)

- 1894868-36-0(1-(2,4-difluoro-5-methoxyphenyl)ethan-1-amine)

- 65619-30-9(4-Cyano-4-(3,4-dichlorophenyl)cyclohexanone)

- 2039-76-1(3-Acetylphenanthrene)

- 1805011-08-8(3-Cyano-5-(difluoromethyl)-4-fluoropyridine)

- 2000536-02-5(2-{3-(aminomethyl)-5-methyloxolan-3-yloxy}ethan-1-ol)

- 1020969-78-1(2-[2-(4-ethoxyphenyl)-4-oxo-4H,5H-pyrazolo[1,5-d][1,2,4]triazin-5-yl]acetamide)

- 2172245-32-6(2-(N-benzyl-1-{4-({(9H-fluoren-9-yl)methoxycarbonyl}amino)methylphenyl}formamido)acetic acid)

推奨される供給者

Hubei Henglvyuan Technology Co., Ltd

ゴールドメンバー

中国のサプライヤー

大量

Jiangxi Boyang Pharmaceutical Chemical Co., Ltd

ゴールドメンバー

中国のサプライヤー

大量

Henan Dongyan Pharmaceutical Co., Ltd

ゴールドメンバー

中国のサプライヤー

大量

Jiangsu Xinsu New Materials Co., Ltd

ゴールドメンバー

中国のサプライヤー

大量

Heyuan Broad Spectrum Biotechnology Co., Ltd

ゴールドメンバー

中国のサプライヤー

試薬